4-Oxopentanal

Vue d'ensemble

Description

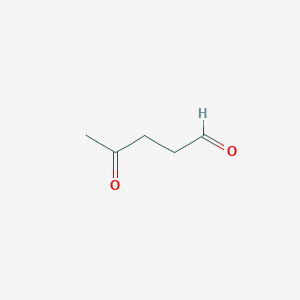

4-Oxopentanal: 4-oxopentanaldehyde or levulinaldehyde , is an organic compound with the molecular formula C5H8O2 . It is a ketoaldehyde, meaning it contains both a ketone and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Oxopentanal can be synthesized through various methods. One common method involves the oxidation of 4-pentenal using oxygen in the presence of copper(I) chloride and palladium(II) chloride as catalysts. The reaction is carried out in a mixture of dimethylformamide and water, with oxygen being bubbled through the solution for an extended period .

Industrial Production Methods: On an industrial scale, this compound can be produced through the ozonolysis of squalene and other high-volume production compounds commonly found indoors . This method is particularly relevant for applications involving indoor air quality and pollution control.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Oxopentanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-oxopentanoic acid.

Reduction: It can be reduced to form 4-hydroxypentanal.

Condensation: It can participate in condensation reactions, such as the Knoevenagel condensation, to form α, β-unsaturated ketones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Condensation: Basic catalysts like primary and secondary amines are employed in the Knoevenagel condensation.

Major Products Formed:

Oxidation: 4-oxopentanoic acid.

Reduction: 4-hydroxypentanal.

Condensation: α, β-unsaturated ketones.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Oxopentanal serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:

- Enantiopure sulfinimines : These compounds are significant in asymmetric synthesis and catalysis.

- 2-Pyridinone derivatives : These derivatives have applications in pharmaceuticals and agrochemicals.

Reactions Involving this compound

The compound participates in several chemical reactions:

- Oxidation : It can be oxidized to form 4-oxopentanoic acid.

- Reduction : Reduction yields 4-hydroxypentanal.

- Condensation : It can undergo Knoevenagel condensation to produce α,β-unsaturated ketones.

Biological Applications

Metabolic Pathways

Research has indicated that this compound plays a role in various metabolic pathways. Its presence has been noted as a potential biomarker for certain diseases, indicating its significance in biological research.

Enzyme Inhibition Studies

Studies have explored the potential of this compound as an inhibitor of specific enzymes, notably HIV-1 reverse transcriptase. This suggests its utility in medicinal chemistry for developing antiviral treatments.

Industrial Applications

Fragrance and Flavor Production

In the fragrance and flavor industry, this compound is utilized as a building block for creating complex molecules that contribute to various scents and tastes. Its unique properties allow for the development of novel aromatic compounds.

Indoor Air Quality Research

this compound has been identified as a significant component in indoor air pollution studies. Its formation from the ozonolysis of terpenes (such as limonene) highlights its relevance in understanding indoor air quality and its impact on human health. For instance, it has been associated with irritant and allergic responses upon exposure, emphasizing its importance in toxicology research .

Case Study 1: Toxicological Impact

A study investigated the cytotoxic effects of this compound on human cell lines. The results indicated that exposure led to increased production of reactive oxygen species (ROS), suggesting potential oxidative stress implications . This highlights the need for further research into its safety profile.

Case Study 2: Air Quality Monitoring

Research conducted on biogenic aerosols revealed that this compound is one of the most abundant organic species present. This finding underscores its significance in atmospheric chemistry and its potential effects on human health when present in indoor environments .

Mécanisme D'action

The mechanism of action of 4-oxopentanal involves its reactivity as a ketoaldehyde. In biological systems, it can form Schiff bases with amino groups in proteins, leading to potential modifications of protein function. This reactivity is also exploited in synthetic organic chemistry, where it acts as a versatile intermediate in various reactions .

Comparaison Avec Des Composés Similaires

4-oxopentanoic acid: An oxopentanoic acid with the oxo group in the 4-position.

4-hydroxy-2-oxopentanoic acid: Formed by the decarboxylation of 4-oxalocrotonate.

Uniqueness: 4-Oxopentanal is unique due to its dual functional groups (ketone and aldehyde), which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

4-Oxopentanal, also known as 4-OPA (this compound), is a compound that has garnered attention in recent years due to its potential biological activities and implications for health. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cellular systems, potential health risks, and relevant research findings.

This compound is an aldehyde with the molecular formula C5H8O2. It features a carbonyl group (C=O) adjacent to a terminal aldehyde group (-CHO), which contributes to its reactivity and biological interactions.

1. Cytotoxicity and Cell Viability

Research indicates that 4-OPA can significantly affect cell viability in various cell lines, particularly in human pulmonary epithelial cells (A549) and bronchial epithelial cells (16HBE14o-). A study demonstrated that exposure to 4-OPA at concentrations of 50 µM for 24 hours resulted in a notable decrease in viable cell counts, indicating cytotoxic effects. The study utilized concentration-response curves to assess the impact of 4-OPA alongside other compounds, revealing significant interactions in mixed exposures .

| Concentration (µM) | Cell Line | Viable Cells (%) |

|---|---|---|

| 1.5 | A549 | 85 |

| 50 | A549 | 45 |

| 50 | 16HBE14o- | 40 |

2. Oxidative Stress Induction

This compound has been shown to induce oxidative stress in A549 cells, leading to increased production of reactive oxygen species (ROS). Kinetic measurements indicated that ROS levels peaked at approximately 60 minutes post-exposure, suggesting a rapid response of cells to oxidative damage .

3. Inflammatory Responses

Exposure to 4-OPA has been linked to heightened inflammatory responses. Notably, pulmonary exposure resulted in increased levels of pro-inflammatory cytokines such as IL-6 and IL-8. In vitro studies demonstrated that treatment with 4-OPA led to elevated cytokine release from A549 cells, indicating its potential role as an irritant and allergen .

| Cytokine | Concentration (µM) | Release (pg/mL) |

|---|---|---|

| IL-6 | 1.5 | 120 |

| IL-6 | 50 | 350 |

| IL-8 | 1.5 | 150 |

| IL-8 | 50 | 500 |

Case Study: Indoor Air Quality

A significant case study highlighted the effects of indoor air contaminants, including this compound, on respiratory health. Workers exposed to environments with high concentrations of this compound exhibited increased airway hyperreactivity and elevated lymphocyte counts in lung-associated tissues. These findings underscore the potential health risks associated with chronic exposure to indoor air pollutants containing aldehydes like 4-OPA .

Toxicological Data

The toxicological profile of this compound suggests various routes of exposure may lead to systemic effects:

Propriétés

IUPAC Name |

4-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHNRUNQZGRQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211655 | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-96-0 | |

| Record name | 4-Oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOPENTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL58BK264G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.